molecular formula C20H16N2O2 B088216 Phenol, 2,2'-(p-phenylenebis(methylidyneimino))di- CAS No. 13060-68-9

Phenol, 2,2'-(p-phenylenebis(methylidyneimino))di-

Cat. No. B088216
CAS RN: 13060-68-9
M. Wt: 316.4 g/mol
InChI Key: HTNCTAJOJHLKFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenols can be prepared through several methods, including the Fries rearrangement, the Bamberger rearrangement, and the reduction of quinones . The specific synthesis pathway would depend on the exact structure of the phenol .


Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl group (-OH) attached to a benzene ring. There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .


Chemical Reactions Analysis

Phenols are highly reactive and undergo various chemical reactions. They are particularly susceptible to electrophilic aromatic substitution reactions due to the increased electron density around the ring .


Physical And Chemical Properties Analysis

Phenols are typically white crystalline solids or liquids that often turn reddish-brown due to oxidation. They have higher boiling points compared to similar molecules due to the presence of intermolecular hydrogen bonding .

Safety And Hazards

Phenols are toxic and corrosive. They can cause severe skin burns and eye damage, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-[[4-[(2-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-7-3-1-5-17(19)21-13-15-9-11-16(12-10-15)14-22-18-6-2-4-8-20(18)24/h1-14,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMRPNQOQNNHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209614
Record name 2,2′-[1,4-Phenylenebis(methylidynenitrilo)]bis[phenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,2'-(p-phenylenebis(methylidyneimino))di-

CAS RN

13060-68-9
Record name 2,2′-[1,4-Phenylenebis(methylidynenitrilo)]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13060-68-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,2'-(p-phenylenebis(methylidyneimino))di-
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Record name NSC163943
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Record name 2,2′-[1,4-Phenylenebis(methylidynenitrilo)]bis[phenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-TEREPHTHALYLIDENEBIS(2-AMINOPHENOL)
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